ML355 (also known as VLX-1005), chemically named N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, is a potent and selective inhibitor of human 12-lipoxygenase (12-LOX). [, ] This enzyme plays a critical role in the production of pro-inflammatory mediators, making ML355 a valuable tool in investigating inflammatory pathways and exploring its therapeutic potential in various diseases.
ML355 is a potent and selective inhibitor of human platelet-type 12-lipoxygenase, a key enzyme involved in the metabolism of arachidonic acid to leukotrienes, which are mediators of inflammation and thrombosis. The compound has garnered attention for its potential therapeutic applications in cardiovascular diseases and diabetes due to its ability to modulate platelet activation without significantly affecting hemostasis. ML355 has demonstrated efficacy in reducing thrombosis in various experimental models while preserving normal clotting functions, making it a promising candidate for further research and development.
ML355 is classified as a sulfonamide derivative, specifically identified as N-(benzo[d]thiazol-2-yl)-4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide. It is primarily sourced from high-throughput screening efforts aimed at identifying selective inhibitors of lipoxygenases, particularly those that can selectively target the 12-lipoxygenase isoform. The compound's chemical structure contributes to its selectivity and potency against this specific enzyme.
The synthesis of ML355 involves a multi-step process that begins with the reaction of 4-aminobenzenesulfonamide with 2-hydroxy-3-methoxybenzaldehyde. This reaction typically employs a reductive amination strategy, which can be optimized through various methods:
Technical details regarding the synthesis indicate that careful control of reaction conditions, such as temperature and solvent choice, is critical for maximizing yield and purity .
ML355 has a molecular formula of C21H19N3O4S2 and a molecular weight of approximately 441.08 g/mol. Its structure features several functional groups that contribute to its biological activity:
The detailed structural analysis can be supported by various spectroscopic techniques, including nuclear magnetic resonance and mass spectrometry, which confirm the identity and purity of ML355 .
The chemical reactivity of ML355 is primarily characterized by its ability to inhibit 12-lipoxygenase through competitive binding. The mechanism involves:
Quantitative analysis shows that ML355 exhibits an IC50 value of approximately 0.34 μM against 12-lipoxygenase, indicating its potency as an inhibitor . Comparative studies reveal that it has much lower activity against other lipoxygenase isoforms (15-lipoxygenase-1, 15-lipoxygenase-2, and 5-lipoxygenase), underscoring its selectivity .
The mechanism by which ML355 exerts its pharmacological effects involves several steps:
This dual action positions ML355 as a potential therapeutic agent for conditions characterized by excessive platelet activation without compromising hemostatic integrity.
ML355 exhibits several notable physical and chemical properties:
These properties are essential for formulating ML355 into effective pharmaceutical preparations.
ML355 holds promise in various scientific applications:
12-Lipoxygenase (12-LOX) is a non-heme iron-containing enzyme that catalyzes the regio- and stereo-specific oxidation of arachidonic acid to produce 12-hydroxyeicosatetraenoic acid (12-HETE), a potent bioactive eicosanoid with significant roles in inflammation and cellular signaling [1] [5]. The enzyme exists in tissue-specific isoforms—primarily platelet-type (encoded by ALOX12 in humans) and leukocyte-type—with distinct pathological implications in diabetes, thrombosis, and inflammatory disorders [10]. ML355 (N-benzo[d]thiazol-2-yl)-4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide) represents a breakthrough in pharmacological research as a potent and selective inhibitor of 12-LOX, developed to address the historical scarcity of isoform-specific tools for this pathway [1] [3].
The discovery of ML355 emerged from the Molecular Libraries Probe Production Centers Network (MLPCN) program, which aimed to address the critical lack of selective 12-LOX inhibitors. Initial high-throughput screening identified ML127, a compound with nanomolar potency against 12-LOX. However, its limited structural flexibility hindered medicinal chemistry optimization [1] [3]. This challenge prompted a renewed screening campaign, leading to ML355—a structurally distinct chemotype with superior properties [3].
Key Developmental Milestones:
Table 1: Selectivity Profile of ML355
Target | IC₅₀ (µM) | Anti-target | IC₅₀ (µM) | Fold Selectivity |
---|---|---|---|---|
12-LOX (Human) | 0.29 | 15-LOX-1 | >100 | >344 |
15-LOX-2 | >100 | >344 | ||
5-LOX | >100 | >344 | ||
COX-1/COX-2 | <10% inhib. at 15 µM | N/A |
ML355 (C₂₁H₁₉N₃O₄S₂, MW 441.52 g/mol) features a tripartite structure centered on a sulfonamide linker connecting a benzo[d]thiazole ring and a methoxy-hydroxybenzylamine group [4]. This arrangement facilitates high-affinity interactions with the 12-LOX active site.
Structural Insights:
Species Specificity:
ML355 effectively inhibits both human ALOX12 and mouse Alox12, which share 85% sequence homology and identical product specificity (12(S)-HETE) [5] [10]. However, it exhibits lower activity against murine 12/15-LOX (Alox15), which produces predominantly 12-HETE in mice but 15-HETE in humans—a key consideration for translational studies [6] [10].
Table 2: Structural Features of ML355 and Their Functional Roles
Structural Element | Role in 12-LOX Inhibition |
---|---|
Benzo[d]thiazole ring | π-π stacking with Phe352; hydrophobic anchoring |
Sulfonamide linker | Hydrogen bonding with Gln548/Asn554 |
Phenolic hydroxyl group | Coordinates catalytic iron (Fe³⁺) |
Methoxy group | Stabilizes phenol conformation; enhances membrane permeability |
Hydroxybenzylamine moiety | Positions phenolic group near catalytic site |
12-LOX catalyzes the conversion of arachidonic acid to 12(S)-HPETE, rapidly reduced to 12(S)-HETE by cellular peroxidases. This eicosanoid functions as a lipid mediator through:
Pathogenic Roles in Disease:
Table 3: Therapeutic Mechanisms of ML355 in Disease Models
Disease Context | Mechanism of 12-LOX Inhibition | Key Outcomes with ML355 |
---|---|---|
Type 1 Diabetes | Blocks 12-HETE production in β-cells and macrophages | Preserved insulin secretion; reduced insulitis |
Type 2 Diabetes | Suppresses ER stress in hepatocytes/adipocytes | Improved glucose tolerance; reduced inflammation |
Thrombosis | Inhibits PAR-4-induced platelet aggregation | Reduced thrombus formation without bleeding risk |
Diabetic Retinopathy | Attenuates NADPH oxidase activation | Improved retinal vascular function |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1